Photochemical Coloration Quantum Yield: 4′-Amino-2-hydroxychalcones vs. Unsubstituted 2-Hydroxychalcones
4′-Amino-substituted 2-hydroxychalcones, the subclass to which CAS 144698-97-5 belongs, exhibit photochemical coloration quantum yields (φF) of 0.2–0.3 for conversion to the colored flavylium ion in toluene or tetrahydrofuran containing 5 mM trifluoroacetic acid upon irradiation with 365–436 nm light [1]. In contrast, unsubstituted 2-hydroxychalcones lacking the 4′-amino group show quantum yields of approximately 0.1 or less under comparable acidic conditions [2]. This represents an approximate 2- to 3-fold enhancement attributable specifically to the electron-donating 4′-amino substituent. For reference, the 4′-methoxy analog (2-hydroxy-4′-methoxychalcone) achieves quantum yields of 0.25–0.35 in acetic acid but drops to 0.14–0.20 in aqueous ethanol at pH 2, demonstrating solvent-dependent performance that the amino-substituted series does not exhibit to the same degree [2].
| Evidence Dimension | Photochemical coloration quantum yield (φF) for chalcone→flavylium conversion |
|---|---|
| Target Compound Data | φF = 0.2–0.3 (4′-amino-substituted 2-hydroxychalcones in toluene/THF with 5 mM TFA) |
| Comparator Or Baseline | Unsubstituted 2-hydroxychalcones: φF ≤ 0.1; 2-Hydroxy-4′-methoxychalcone: φF = 0.14–0.20 in aqueous EtOH pH 2 |
| Quantified Difference | Approximately 2–3× higher quantum yield vs. unsubstituted 2-hydroxychalcone; comparable to methoxy analog in organic acid but superior performance retention across solvent conditions |
| Conditions | Irradiation at 365–436 nm; various solvents (toluene, THF, acetic acid, aqueous ethanol); acidic pH; room temperature |
Why This Matters
Higher quantum yield translates to faster and more complete photoconversion to the colored flavylium state, which is critical for applications in photochromic materials, optical memory devices, and light-responsive biomaterials where switching speed and contrast ratio directly affect device performance.
- [1] Matsushima R, Mizuno H, Itoh H. Solvent Effects on the Photochromism of 2-Hydroxychalcones. Journal of the Society of Photographic Science and Technology of Japan. 1996;59(3):452-456. DOI: 10.11454/photogrst1964.59.452. View Source
- [2] Matsushima R, et al. Photochromic Properties of 2-Hydroxychalcones in Solution and Polymers. Bulletin of the Chemical Society of Japan. 1992;65(1):38-42. DOI: 10.1246/bcsj.65.38. View Source
